N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Attachment of the Hydroxy Group:
Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed by reacting the hydroxy-tetrahydronaphthalene intermediate with an appropriate diamine, such as ethylenediamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring in the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(4-methylphenyl)ethanediamide
- N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(2-methylphenyl)ethanediamide
Uniqueness
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-4-8-17(11-14)22-19(24)18(23)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFHTJKXXLVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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